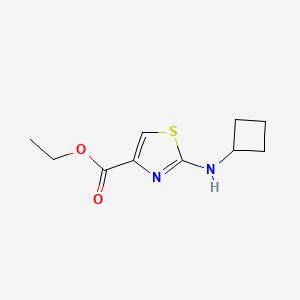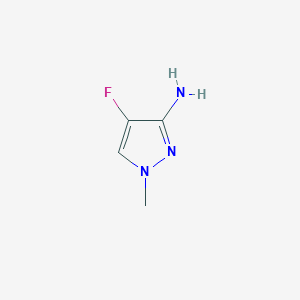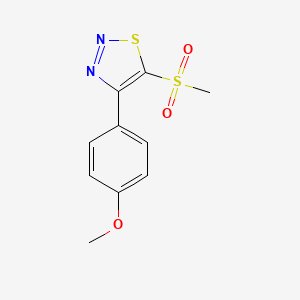
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Fluorofenil)-1H-pirazol-3-il)acetonitrilo es un compuesto orgánico que presenta un anillo de pirazol sustituido con un grupo 4-fluorofenil y un grupo acetonitrilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(5-(4-Fluorofenil)-1H-pirazol-3-il)acetonitrilo típicamente involucra los siguientes pasos:
Formación del Anillo de Pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona. En este caso, la dicetona estaría sustituida con un grupo 4-fluorofenil.
Introducción del Grupo Acetonitrilo: El grupo acetonitrilo se puede introducir mediante una reacción de sustitución nucleofílica. Esto implica la reacción del derivado de pirazol con un compuesto de nitrilo adecuado en condiciones básicas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(5-(4-Fluorofenil)-1H-pirazol-3-il)acetonitrilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo nitrilo en una amina u otros grupos funcionales.
Sustitución: El grupo fluorofenil puede participar en reacciones de sustitución electrofílica aromática.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Las reacciones de sustitución electrofílica aromática se pueden llevar a cabo utilizando reactivos como bromo (Br₂) o ácido nítrico (HNO₃).
Productos Principales
Oxidación: Los productos pueden incluir ácidos carboxílicos o cetonas.
Reducción: Los productos pueden incluir aminas primarias u otros derivados reducidos.
Sustitución: Los productos pueden incluir derivados halogenados o nitrados del compuesto original.
Aplicaciones Científicas De Investigación
2-(5-(4-Fluorofenil)-1H-pirazol-3-il)acetonitrilo tiene varias aplicaciones en la investigación científica:
Química Medicinal: El compuesto se puede utilizar como un bloque de construcción para la síntesis de productos farmacéuticos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Ciencia de Materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: El compuesto se puede utilizar para estudiar los efectos de los derivados de pirazol fluorados en los sistemas biológicos.
Aplicaciones Industriales: Se puede utilizar en la síntesis de agroquímicos, tintes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(5-(4-Fluorofenil)-1H-pirazol-3-il)acetonitrilo depende de su aplicación específica. En química medicinal, puede actuar uniéndose a enzimas o receptores específicos, modulando así su actividad. El grupo fluorofenil puede aumentar la afinidad y selectividad de unión del compuesto, mientras que el anillo de pirazol puede interactuar con varios objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
4-Fluorofenilacetonitrilo: Este compuesto es similar en estructura pero carece del anillo de pirazol. Se utiliza como materia prima en diversas síntesis.
2-(4-Fluorofenil)acetonitrilo: Similar al anterior pero con diferentes patrones de sustitución.
1-(4-Fluorofenil)-3-(2-nitrofenil)pirazol: Este compuesto tiene un anillo de pirazol similar pero con diferentes sustituyentes.
Singularidad
2-(5-(4-Fluorofenil)-1H-pirazol-3-il)acetonitrilo es único debido a la combinación del grupo fluorofenil y el anillo de pirazol, que puede conferir propiedades electrónicas y estéricas específicas. Estas propiedades pueden mejorar la reactividad y la afinidad de unión del compuesto en diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H8FN3 |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C11H8FN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15) |
Clave InChI |
YUEINQRCAODONE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






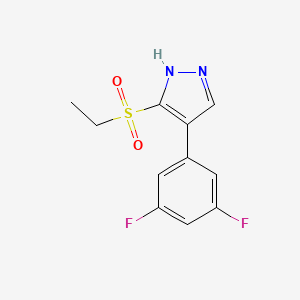
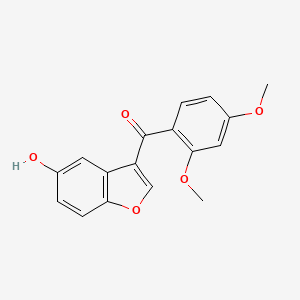

![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)

